(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the chromene class, which consists of a fused benzene and pyran ring system. The specific molecular formula is with a molecular weight of approximately 475.77 g/mol. Its structural complexity arises from multiple substituents, including bromine, chlorine, and a tetrahydrofuran moiety, which may influence its chemical reactivity and biological activity.
The synthesis of (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be achieved through several methods, typically involving multi-step organic reactions.
The molecular structure of (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is characterized by:
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
This structure indicates potential for various interactions due to its polar and non-polar regions.
The compound can participate in several chemical reactions due to its functional groups:
The mechanism of action for (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is not fully elucidated but is hypothesized to involve:
The physical and chemical properties of (2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide include:
(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has potential applications in:
This compound represents a valuable addition to the field of organic chemistry and medicinal research, offering avenues for exploration in drug development and synthetic methodologies.
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: